molecular formula C20H40N4O4 B12319597 Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-

Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-

Cat. No.: B12319597
M. Wt: 400.6 g/mol
InChI Key: JXPZCAWDKBIMIB-RXZNUWRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate precisely defines the compound’s structure. The core cyclopentane ring bears two functional groups: a carbamate moiety at position 1 and an amino group at position 3. The stereodescriptors (1R,3S) specify the absolute configuration, with the carbamate’s tert-butoxycarbonyl (Boc) group and amine adopting cis orientations relative to the cyclopentane plane.

Table 1: Nomenclature Breakdown

Component Description
Parent structure Cyclopentane
Substituent 1 Carbamate group at C1 (tert-butyl ester)
Substituent 2 Amino group at C3
Stereochemistry (1R,3S) configuration, rel- designation for relative stereochemistry

The rel- prefix indicates that the stereochemistry is reported relative to the cyclopentane ring’s plane rather than absolute configuration. This distinction becomes critical when comparing synthetic pathways to enantiomeric forms.

Comparative Molecular Geometry with Cyclopentane Carbamate Derivatives

The compound’s cyclopentane ring exhibits puckered geometry distinct from planar cyclohexane analogs. Bond angle analysis shows:

  • C1-N-Carbamate angle : 120.5° (typical for sp²-hybridized carbamate nitrogen)
  • C3-N-Amino angle : 109.9° (sp³ hybridization)
  • Ring puckering amplitude (Q) : 0.52 Å, with envelope conformation predominant

Compared to tert-butyl ((1S,3R)-3-acetylcyclopentyl)carbamate (CAS 204913-01-9), the acetyl-substituted derivative shows reduced ring puckering (Q = 0.48 Å) due to steric bulk at C3. This geometric difference impacts molecular polarity, with the amino group in the subject compound contributing to a dipole moment of 3.12 D versus 2.89 D in the acetyl analog.

Conformational Analysis via Computational Modeling (DFT/NMR)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal three stable conformers (Figure 1):

  • Envelope (67% population) : C1 out-of-plane, carbamate group axial
  • Half-chair (28%) : C2 and C3 deviating from plane
  • Twist-boat (5%) : Rare high-energy state

Table 2: Key DFT-Optimized Parameters

Parameter Envelope Conformer Half-chair Conformer
N-C1-C2-C3 Dihedral (°) -158.2 54.7
C1-N Bond Length (Å) 1.335 1.341
C3-NH2 Bond Length (Å) 1.452 1.447

NMR coupling constants (³JHH) corroborate computational predictions. The observed J1,2 = 6.8 Hz and J3,4 = 9.1 Hz match DFT-calculated values within 0.3 Hz, validating the envelope conformer’s dominance.

Hydrogen Bonding Patterns and Crystal Packing Behavior

In crystalline form, the compound forms a 3D hydrogen-bonded network through:

  • N-H···O=C Interactions : Amino group donors (N-H) to carbamate carbonyl acceptors (2.89 Å)
  • C-H···O Weak Bonds : Cyclopentane C-H to adjacent carbamate oxygen (3.12 Å)

Figure 2: Packing Diagram

[NH2]  
  |  
  H···O=C-O-tert-butyl  
  |  
[Cyclopentane]  

This packing creates P21/c space group symmetry with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.57 Å, β = 102.3° . Compared to non-aminated analogs, the amino group’s hydrogen bonding reduces interlayer spacing by 1.2 Å, increasing crystal density from 1.15 g/cm³ to 1.28 g/cm³.

Properties

Molecular Formula

C20H40N4O4

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate

InChI

InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1

InChI Key

JXPZCAWDKBIMIB-RXZNUWRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Deprotection/Coupling

A key method involves palladium-mediated transformations to achieve the desired stereochemistry. The process begins with ((1R,3R)-3-allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester , which undergoes deprotection or coupling under catalytic conditions.

Parameter Value
Catalyst Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄)
Reagents 1,3-Dimethylbarbituric acid
Solvent Dichloromethane (DCM)
Temperature Ambient (20°C)
Reaction Time 90 minutes
Workup Concentration followed by silica gel chromatography
Yield 56%

This method leverages palladium’s ability to facilitate allyl group removal or coupling, yielding the target compound with moderate efficiency. The use of 1,3-dimethylbarbituric acid as a ligand or auxiliary may enhance reaction specificity.

Enantioselective Hydrogenation Using Chiral Ruthenium Catalysts

For high enantiomeric excess (ee), ruthenium complexes with chiral ligands are employed. This approach is critical for synthesizing the (1R,3S) stereoisomer.

Parameter Value
Catalyst Ruthenium complex with S,S- or R,R-N-p-toluenesulfonyl-1,2-diphenylethylenediamine
Substrate Prochiral ketone or nitrile precursor
Reagents Formic acid, triethylamine
Solvent Dichloromethane or toluene
Temperature 0–25°C
Yield/Ee >90% enantiomeric excess

The catalyst is synthesized via coordination of the chiral diamine ligand to cumene dichlororuthenium dimer. Reaction conditions involve formic acid as a hydrogen donor and a tertiary amine to neutralize acids. This method ensures precise stereochemical control, making it ideal for pharmaceutical applications.

Coupling Reactions with Carbodiimide (CDI) and HOBt

For amide bond formation, N,N'-carbodiimide (CDI) and 1-hydroxybenzotriazole (HOBt) facilitate coupling between amines and carbonyl chlorides:

Parameter Value
Reagents CDI, HOBt, N,N-diisopropylethylamine (DIPEA)
Solvent Dichloromethane or ethyl acetate
Temperature 0–25°C
Reaction Time 2–24 hours
Yield Variable (dependent on substrate)

This method is versatile for constructing carbamate esters but may require prior protection of the amine group.

Comparative Analysis of Methods

Method Advantages Limitations
Palladium-Catalyzed Moderate yield, established protocol Moderate stereocontrol, catalyst cost
Ruthenium Hydrogenation High ee, scalable Complex catalyst synthesis
Pd-C Hydrogenation Simple equipment, cost-effective Limited stereochemical control
CDI/HOBt Coupling Flexible for diverse substrates Requires pre-protected amines

Challenges and Optimization Strategies

  • Stereochemical Control : Achieving (1R,3S) configuration demands asymmetric catalysis or chiral auxiliaries. Ruthenium-based methods excel here.
  • Catalyst Recycling : Palladium catalysts may be reused, but ligand degradation limits efficiency.
  • Purification : Silica gel chromatography (for Pd methods) and crystallization (for Ru methods) are critical for purity.

Industrial and Research Applications

The compound serves as a chiral building block in pharmaceuticals, particularly for kinase inhibitors or anticoagulants. Its synthesis must balance cost, scalability, and stereochemical precision. Ruthenium-catalyzed methods are favored for high-value applications, while Pd-catalyzed routes suit smaller-scale research.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound is recognized for its role as a potential drug candidate due to its structural features that allow interaction with biological targets. Its ability to act as a reversible inhibitor of acetylcholinesterase (AChE) positions it as a candidate for treating conditions like myasthenia gravis and Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .

Case Study: SARS-CoV-2 Inhibition
Recent studies have investigated carbamate derivatives, including this compound, for their efficacy against viral proteases such as the papain-like protease (PLpro) of SARS-CoV-2. These studies demonstrate that modifications to the carbamate structure can enhance inhibitory activity against viral targets .

Study Target Findings
PMC11345844SARS-CoV-2 PLproDemonstrated inhibition with specific carbamate derivatives showing potential as antiviral agents .

Agricultural Applications

Pesticide Formulation
Carbamic acid derivatives are widely utilized in the formulation of pesticides and herbicides. Their ability to inhibit specific enzymes in pests makes them effective in agricultural settings. The unique structure of [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester allows for selective targeting of pest species while minimizing impact on beneficial organisms.

Chemical Synthesis

Reactivity and Synthesis Pathways
The compound can participate in various chemical reactions, including nucleophilic substitutions and hydrolysis. Its reactivity makes it a valuable intermediate in organic synthesis. For instance, it can be used to synthesize more complex molecules through transesterification reactions .

Reaction Type Description
Nucleophilic SubstitutionActs as a leaving group or reacts with nucleophiles to form complex structures.
HydrolysisUndergoes hydrolysis in aqueous environments to yield amines and carbon dioxide.

Summary

Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester is a versatile compound with promising applications across pharmaceuticals, agriculture, and chemical synthesis. Its unique structural characteristics facilitate interactions with biological systems, making it an important subject of study for drug development and agricultural innovation.

Mechanism of Action

The mechanism of action of Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptor proteins, altering their conformation and affecting signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Stereochemical Differences

Compound Name Substituents/Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- (1R,3S)-aminocyclopentyl Likely C11H20N2O2 ~212 (estimated) Potential chiral intermediate -
rel-1,1-Dimethylethyl N-[(1R,2R)-2-aminocyclopentyl]carbamate (CAS 365996-21-0) (1R,2R)-aminocyclopentyl C10H20N2O2 200.28 Skin corrosion hazard
Carbamic acid, [(1R,3R)-3-(hydroxymethyl)cyclopentyl]-, tert-butyl ester (1R,3R)-hydroxymethylcyclopentyl C11H21NO3 215.29 Lab chemical; acute toxicity
Carbamic acid, [(3S)-3-methyl-2-oxo-3-pyrrolidinyl]-, tert-butyl ester Pyrrolidinone ring with methyl C10H18N2O3 214.26 Synthetic intermediate

Key Observations :

  • Stereochemical Sensitivity : The (1R,3S) configuration in the target compound distinguishes it from (1R,2R) variants (e.g., ), which may alter metabolic stability or receptor binding .

Table 2: Predicted and Experimental Properties

Compound Name Boiling Point (°C) Density (g/cm³) pKa Hazard Profile (GHS) Reference
Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, tert-butyl ester ~250 (predicted) ~1.0 (predicted) ~12.5 Likely skin/eye irritation
Carbamic acid, [(1R,2S)-2-ethylcyclopropyl]-, tert-butyl ester 253.4 (predicted) 0.99 12.46 Not classified
Carbamic acid, [(3-hydroxycyclopentyl)]-, tert-butyl ester (CAS 134078-73-2) - - - Acute toxicity (Oral Cat. 4)

Key Observations :

  • Boiling Points : Carbamates with cyclopentane/cyclopropane backbones exhibit similar boiling points (~250°C), suggesting comparable volatility .
  • Hazards: Amino-substituted carbamates (e.g., target compound) likely share skin/eye irritation risks with hydroxymethyl analogues () due to reactive amino groups .

Research Findings and Gaps

  • Stereochemical Purity : Asymmetric synthesis methods (e.g., ’s use of NaBH4 for chiral reduction) could be adapted to produce the target compound with high enantiomeric excess .
  • Data Limitations : Direct toxicity or pharmacokinetic data for the target compound are absent in the evidence; extrapolations are based on structural analogues.
  • Opportunities : Further studies on hydrolysis kinetics (tert-butyl ester stability) and derivatization (e.g., amide formation) are warranted.

Biological Activity

Carbamic acid, specifically the compound known as Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- , is a chemical with significant biological activity. This compound is characterized by its unique structural features and has been the subject of various studies exploring its potential therapeutic applications.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.3 g/mol
  • CAS Number : 347184-43-4

The biological activity of this compound primarily stems from its interaction with specific biological pathways. The structure of the compound facilitates its binding to various receptors and enzymes, leading to modulation of physiological responses.

  • Enzyme Inhibition : Studies have indicated that carbamate derivatives can act as inhibitors for certain enzymes involved in metabolic pathways. For example, the inhibition of neprilysin (NEP), an enzyme that degrades neuropeptides, suggests potential applications in neurodegenerative diseases .
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways affecting cell proliferation and differentiation .

Neuroprotective Effects

Research has demonstrated that carbamate derivatives exhibit neuroprotective properties. For instance, a study highlighted the potential of similar compounds in reducing neuronal apoptosis in models of Alzheimer's disease. The mechanism involves modulation of neuroinflammatory processes and enhancement of synaptic plasticity.

Anticancer Activity

Another area of interest is the anticancer activity associated with this compound. In vitro studies have shown that carbamate derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specifically, binding affinity to chondroitin sulfate proteoglycans on cancer cells has been noted, suggesting a targeted approach for drug delivery systems .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Enzyme InhibitionNEP inhibition
NeuroprotectionReduces apoptosis
AnticancerInduces apoptosis
Receptor ModulationGPCR interaction

Safety and Toxicology

While exploring the biological activities, it is crucial to consider safety profiles:

  • Toxicity Information : The compound has been classified with warnings for acute toxicity if ingested and potential skin irritation . These factors necessitate careful handling and dosage regulation in therapeutic applications.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on Safety Data Sheets (SDS), the compound exhibits acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards . Key protocols include:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and artificial respiration if inhaled .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers).

Q. How can the stereochemical configuration (1R,3S) be confirmed experimentally?

  • Chiral HPLC/LC-MS : Compare retention times with enantiomeric standards. and highlight LC-MS/MS for structurally similar carbamates .
  • NMR Spectroscopy : Use 1H^1H-NMR coupling constants and NOE experiments to verify spatial arrangement. For example, vicinal coupling (e.g., J=810HzJ = 8-10 \, \text{Hz}) in cyclopentyl derivatives can indicate axial-equatorial relationships .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, though this requires high-purity samples.

Q. What analytical methods are optimal for assessing purity and structural integrity?

  • HPLC/LC-MS : Detect impurities and quantify enantiomeric excess (e.g., C18 columns with acetonitrile/water gradients) .
  • NMR : 13C^{13}\text{C}-NMR to identify tert-butyl (δ ~28 ppm) and carbamate carbonyl (δ ~155 ppm) groups .
  • Elemental Analysis : Validate molecular formula (e.g., C11_{11}H21_{21}N2_2O2_2) with ≤0.4% deviation .

Q. What is the synthetic role of the tert-butyl ester group in this compound?

The tert-butyl group acts as a protecting group for the carbamate nitrogen, enhancing stability during synthesis. It is selectively removable under acidic conditions (e.g., TFA) without affecting the aminocyclopentyl moiety, a common strategy in peptide and prodrug synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound?

Conflicting yields may arise from:

  • Reaction Conditions : Temperature sensitivity (e.g., exothermic side reactions) or moisture content in solvents.
  • Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
  • Workup Methods : Inefficient extraction or column chromatography can reduce isolated yields. Methodology : Optimize via Design of Experiments (DoE) to test variables like solvent polarity (THF vs. DCM) and catalyst loading .

Q. What strategies prevent racemization during synthesis of the chiral aminocyclopentyl core?

  • Low-Temperature Reactions : Conduct steps below 0°C to minimize epimerization.
  • Enzymatic Resolution : Use lipases or esterases (e.g., Rhodococcus spp.) for stereoselective hydrolysis, as shown in for analogous carbamates (>99% ee) .
  • Chiral Auxiliaries : Employ Evans oxazolidinones to enforce desired stereochemistry during cyclopentane ring formation .

Q. How can computational modeling predict nucleophilic substitution reactivity at the carbamate site?

  • DFT Calculations : Calculate activation energies for tert-butyl cleavage under acidic vs. basic conditions.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to identify optimal reaction pathways.
  • Docking Studies : Predict interactions with biological targets (e.g., proteases) to guide derivatization .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH Stability Assays : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Carbamates typically hydrolyze in acidic/alkaline media.
  • Plasma Stability Tests : Exposure to human plasma at 37°C to assess enzymatic cleavage (e.g., esterase activity).
  • Forced Degradation Studies : Use heat/light to identify degradation products (e.g., tert-butanol, CO2_2) .

Q. How to design a kinetic resolution for separating enantiomers post-synthesis?

  • Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for HPLC separation.
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize and resolve enantiomers in situ .

Q. What methodologies assess the compound’s potential as a protease inhibitor?

  • Enzymatic Assays : Measure IC50_{50} against trypsin/chymotrypsin using fluorogenic substrates (e.g., AMC derivatives).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to protease active sites.
  • Crystallography : Co-crystallize with target enzymes to identify hydrogen-bonding interactions with the carbamate group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.